Lysergamide, N-cyclopropyl-, maleate
Description
Historical Context of Lysergamide (B1675752) Analog Development in Chemical Research
The exploration of lysergamide analogs has a rich history rooted in the synthesis of lysergic acid diethylamide (LSD) in 1938 by Swiss chemist Albert Hofmann. wikipedia.orgwikipedia.org Following the discovery of LSD's potent psychoactive effects in 1943, a period of extensive scientific investigation into lysergamides began, lasting from the late 1940s to the mid-1970s. wikipedia.orgwikipedia.org During this time, researchers synthesized and studied a wide variety of LSD derivatives to explore their chemical and pharmacological properties. nih.gov
Rationale for Investigation of Novel Lysergamide Derivatives
The continued investigation of novel lysergamide derivatives like ECPLA is driven by several scientific objectives. A primary rationale is to further elucidate the structural features that govern the interaction of these compounds with their primary biological target, the 5-HT2A receptor. nih.gov By systematically altering the substituents on the lysergamide scaffold, researchers can map the specific molecular interactions that determine a compound's binding affinity, potency, and efficacy at this and other receptors. nih.gov This research contributes to a more profound understanding of receptor pharmacology.
Furthermore, the emergence of new lysergamides as "research chemicals" necessitates their analytical and pharmacological characterization for forensic and clinical purposes. nih.govnih.gov As novel compounds appear, it is crucial for the scientific community to develop key analytical data to allow for their accurate identification in laboratory settings. nih.govnih.gov The study of compounds like ECPLA helps in differentiating it from its isomers, such as LSZ, which is important for forensic analysis. nih.gov Preclinical investigations in animal models, such as head-twitch response (HTR) studies in mice, provide initial data on the in vivo activity of these new analogs, indicating their potential pharmacological profile in comparison to well-studied compounds like LSD. nih.govresearchgate.net
Positioning of N-ethyl-N-cyclopropyl lysergamide within Lysergamide Chemical Space
Chemical space refers to the vast multidimensional realm of all possible molecules. Within this space, lysergamides occupy a specific region defined by the ergoline (B1233604) ring system. ECPLA is positioned within this space as a close structural analog of LSD, distinguished by the specific nature of its N,N-disubstituted amide group. nih.gov While LSD features two ethyl groups (a diethylamide), ECPLA possesses one ethyl group and one cyclopropyl (B3062369) group. researchgate.net
This modification places ECPLA in a distinct position relative to other N-alkyl substituted lysergamides that have been investigated. For example, it can be compared to compounds like N-methyl-N-isopropyl lysergamide (MIPLA) and N-methyl-N-propyl lysergamide (LAMPA). nih.gov Pharmacological data helps to further define its position. In head-twitch response studies in mice, a behavioral proxy for 5-HT2A receptor activation, ECPLA was found to be virtually equipotent with LAMPA, while being slightly more potent than MIPLA. nih.govnih.gov However, its potency was determined to be approximately 40% of that of LSD in the same assay. nih.govnih.gov This systematic comparison based on structural modifications and resulting pharmacological activity allows for the precise positioning of ECPLA within the broader lysergamide chemical space.
Research Findings
Pharmacological Data
The following table summarizes the in vitro and in vivo pharmacological data for ECPLA.
| Parameter | Value | Receptor/Assay | Notes |
| Receptor Affinity | High | Serotonin (B10506) Receptors | Also shows affinity for α2-adrenoceptors and D2-like dopamine (B1211576) receptors. nih.govnih.gov |
| 5-HT2A Function | Potent, highly efficacious agonist | Gq-mediated calcium flux assay | Demonstrates significant activation of the 5-HT2A receptor. nih.govnih.gov |
| In Vivo Potency (HTR) | ED₅₀ of 317.2 nmol/kg | Head-Twitch Response (Mice) | This potency is approximately 40% of that observed for LSD under similar conditions. nih.govnih.gov |
Analytical Differentiation of ECPLA and LSZ
ECPLA is an isomer of LSZ. While they share the same molecular weight, they can be differentiated using various analytical techniques.
| Analytical Technique | Differentiating Features |
| Gas Chromatography (GC) | ECPLA and LSZ can be separated, showing different retention times. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Carbon NMR chemical shifts for the amide substituents are distinct. For ECPLA, shifts related to the N-ethyl-N-cyclopropyl moiety appear at 40.51, 13.18, 28.91, 8.98, and 8.59 ppm, differing significantly from the 2,4-dimethylazetidide group in LSZ. nih.gov |
| Electron Ionization Mass Spectrometry (EI-MS) | While both produce a base peak at m/z 221 and a retro-Diels-Alder fragment at m/z 292, the relative abundance of other ion clusters differs. For example, at m/z 196, the abundance is 28% for ECPLA vs. 73% for LSZ. nih.govresearchgate.net |
| Electrospray Ionization (ESI-MS/MS) | Under certain conditions, LSZ produces product ions at m/z 267 and m/z 98 which are not observed for ECPLA. nih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
114842-36-3 |
|---|---|
Molecular Formula |
C23H25N3O5 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(6aR,9R)-N-cyclopropyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21N3O.C4H4O4/c1-22-10-12(19(23)21-13-5-6-13)7-15-14-3-2-4-16-18(14)11(9-20-16)8-17(15)22;5-3(6)1-2-4(7)8/h2-4,7,9,12-13,17,20H,5-6,8,10H2,1H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-,17-;/m1./s1 |
InChI Key |
CTFATXUJLVLLNR-IPKILVGCSA-N |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NC5CC5.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NC5CC5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NC5CC5.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ergoline-8-beta-carboxamide, N-cyclopropyl-9,10-didehydro-6-methyl-, maleate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Ethyl N Cyclopropyl Lysergamide Ecpla
Established Synthetic Routes for Lysergamide (B1675752) Core Structures
The tetracyclic ergoline (B1233604) ring system, the fundamental framework of lysergamides, presents a considerable synthetic challenge. Over the years, several strategies have been developed for its construction, both through total synthesis and semi-synthesis from naturally occurring ergot alkaloids.
Total synthesis approaches aim to build the complex ergoline skeleton from simpler, readily available starting materials. Notable historical and modern total syntheses of lysergic acid, the direct precursor to lysergamides, include:
Woodward's Synthesis (1954): This landmark synthesis was the first total synthesis of lysergic acid and involved a multi-step sequence to construct the intricate ring system. nih.gov
Hendrickson's Synthesis: This approach utilized a convergent strategy, aiming for a more efficient route to the lysergamide core. nih.gov
Fukuyama's Synthesis: More recent methodologies, such as the one developed by Fukuyama, employ modern synthetic reactions like intramolecular Heck reactions to achieve the synthesis of the ergoline scaffold.
A common strategy in many total syntheses involves the initial construction of a tricyclic intermediate, followed by the annulation of the final ring. For instance, a key intermediate known as "Uhle's ketone" has been a frequent starting point for building the D-ring of the ergoline system.
Semi-synthetic routes, on the other hand, leverage the availability of ergot alkaloids produced by the ergot fungus (Claviceps purpurea). These natural products, such as ergotamine, can be chemically degraded to yield lysergic acid. This lysergic acid can then serve as a versatile precursor for the synthesis of a wide array of lysergamide analogs, including ECPLA. The hydrolysis of ergotamine to lysergic acid is a common and efficient method for obtaining the necessary starting material for these semi-synthetic approaches.
Approaches to N-alkylation and N-cycloalkylation for ECPLA Synthesis
The synthesis of ECPLA from lysergic acid requires the formation of an amide bond with the secondary amine, N-ethyl-N-cyclopropylamine. This transformation is a standard procedure in organic synthesis, typically involving the activation of the carboxylic acid group of lysergic acid to facilitate nucleophilic attack by the amine.
A widely used method for this amide coupling reaction involves the use of a coupling agent. One such method, described in a patent for the preparation of lysergic acid amides, utilizes trifluoroacetic anhydride (B1165640) to form a mixed anhydride with lysergic acid. This activated intermediate then readily reacts with the desired secondary amine, in this case, N-ethyl-N-cyclopropylamine, to yield the corresponding lysergamide.
The synthesis of the requisite N-ethyl-N-cyclopropylamine can be achieved through various standard organic chemistry reactions. General methods for the synthesis of secondary amines often involve the N-alkylation of a primary amine. For instance, cyclopropylamine (B47189) can be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, under basic conditions to introduce the ethyl group. Alternatively, reductive amination of cyclopropanecarboxaldehyde (B31225) with ethylamine (B1201723) would also yield the target secondary amine.
The key steps in the synthesis of ECPLA from lysergic acid are outlined in the following table:
| Step | Reactants | Reagents/Conditions | Product |
| 1. Activation of Lysergic Acid | Lysergic Acid, Trifluoroacetic Anhydride | Anhydrous solvent (e.g., acetonitrile) | Lysergic acid-trifluoroacetic acid mixed anhydride |
| 2. Amide Formation | Lysergic acid-trifluoroacetic acid mixed anhydride, N-ethyl-N-cyclopropylamine | Anhydrous solvent (e.g., acetonitrile) | N-ethyl-N-cyclopropyl lysergamide (ECPLA) |
Derivatization Strategies and Analogue Generation from ECPLA Precursors
Once ECPLA is synthesized, it can serve as a scaffold for the generation of a diverse library of analogs. These derivatization strategies allow for systematic modifications of the molecule to probe the structural requirements for its biological activity. The primary sites for modification on the ECPLA molecule are the indole (B1671886) nitrogen (N1 position), the nitrogen of the piperidine (B6355638) ring (N6 position), and the aromatic portion of the indole ring.
N1-Alkylation and Acylation: The indole nitrogen of the ergoline ring system is a common site for derivatization. Alkylation can be achieved by treating ECPLA with an appropriate alkyl halide in the presence of a base. Similarly, acylation can be performed using an acyl halide or anhydride to introduce various acyl groups at the N1 position. These modifications can significantly alter the electronic and steric properties of the molecule.
N6-Demethylation and Re-alkylation: The methyl group at the N6 position is another key target for modification. Demethylation can be accomplished using various chemical methods to yield the corresponding nor-ECPLA. This secondary amine can then be subjected to a wide range of N-alkylation reactions to introduce different alkyl or functionalized groups at the N6 position, leading to a broad spectrum of analogs.
Aromatic Ring Substitution: Modification of the aromatic A-ring of the ergoline core offers another avenue for generating analogs. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could potentially introduce substituents at various positions on the benzene (B151609) ring, although the reactivity of the indole system must be carefully considered.
The following table summarizes potential derivatization strategies starting from ECPLA or its precursors:
| Derivatization Strategy | Starting Material | Reagents/Conditions | Potential Products |
| N1-Alkylation | ECPLA | Alkyl halide, Base | N1-Alkyl-ECPLA analogs |
| N1-Acylation | ECPLA | Acyl halide/anhydride, Base | N1-Acyl-ECPLA analogs |
| N6-Demethylation | ECPLA | Demethylating agent | nor-ECPLA |
| N6-Alkylation | nor-ECPLA | Alkyl halide, Base | N6-Alkyl-nor-ECPLA analogs |
These synthetic and derivatization strategies provide a powerful toolkit for the chemical exploration of the lysergamide class of compounds, enabling the generation of novel molecules with potentially unique pharmacological profiles.
In Vitro Pharmacological Characterization of N Ethyl N Cyclopropyl Lysergamide Ecpla
Ligand Binding Affinities at G Protein-Coupled Receptors
Competitive binding assays have been utilized to determine the affinity of N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) for a range of monoamine receptors. researchgate.netnih.gov Research indicates that ECPLA, an analog of lysergic acid diethylamide (LSD), demonstrates moderate to high affinity for most serotonin (B10506) receptors, α2-adrenoceptor subtypes, and D2-like dopamine (B1211576) receptors. nih.gov
Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C)
ECPLA displays high affinity for numerous serotonin (5-HT) receptor subtypes. researchgate.net Its binding profile shows potent interactions with the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptor families. The affinity values (Ki), which represent the concentration of the ligand required to occupy 50% of the receptors, are particularly low for the 5-HT2 subtypes, indicating a strong binding interaction. researchgate.net
Adrenergic Receptor Subtype Interactions (e.g., α2A, α2B)
Similar to other lysergamides, ECPLA interacts with adrenergic receptors. researchgate.netnih.gov Specifically, it shows a high affinity for the α2A and α2B adrenergic receptor subtypes. researchgate.net
Dopamine Receptor Subtype Interactions (e.g., D2, D3, D4)
ECPLA's interaction with the dopaminergic system has been characterized, revealing high affinity for D2-like dopamine receptors. nih.govnih.gov The compound binds with notable affinity to the D2, D3, and D4 receptor subtypes. researchgate.net
Table 1: Binding Affinities (Ki, nM) of ECPLA at Selected Human G Protein-Coupled Receptors
| Receptor Family | Receptor Subtype | Ki (nM) |
|---|---|---|
| Serotonin (5-HT) | 5-HT1A | 14.8 |
| 5-HT1B | 27.9 | |
| 5-HT1D | 11.0 | |
| 5-HT2A | 2.2 | |
| 5-HT2B | 1.1 | |
| 5-HT2C | 1.5 | |
| Adrenergic | α2A | 27.8 |
| α2B | 50.6 | |
| Dopamine | D2 | 19.6 |
| D3 | 26.9 | |
| D4 | 21.8 |
Methodological Considerations for Radioligand Binding Assays
Radioligand binding assays are a powerful tool for studying the interaction of ligands with receptors. nih.gov These assays are widely used to characterize receptors and determine the affinity of unlabeled drugs. nih.gov The fundamental principle involves incubating a receptor preparation (such as a membrane homogenate or cultured cells) with a radiolabeled ligand, a molecule that has a radioactive isotope attached. nih.govgiffordbioscience.com
There are three primary types of radioligand binding assays: saturation, kinetic, and competitive. giffordbioscience.com To determine the affinity (Ki) of a non-radiolabeled compound like ECPLA, competitive binding assays are employed. giffordbioscience.com In this setup, a fixed concentration of a radioligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. nih.govgiffordbioscience.com The test compound competes with the radioligand for binding to the receptor. giffordbioscience.com By measuring the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), and knowing the concentration and dissociation constant (Kd) of the radioligand, the inhibition constant (Ki) for the test compound can be calculated. giffordbioscience.com This Ki value is an inverse measure of the binding affinity; a lower Ki value signifies a higher binding affinity. nih.gov
Functional Agonist Activity at Serotonin 5-HT2 Receptors
Beyond determining binding affinity, it is crucial to assess the functional activity of a compound at a receptor—that is, whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist. nih.gov ECPLA's functional profile at the 5-HT2 receptor subtypes, which are Gq/11 protein-coupled receptors, has been evaluated. researchgate.netmdpi.com
Gq-Mediated Calcium Mobilization Assays in Cell Lines
The activation of 5-HT2 receptors initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C. mdpi.com This enzyme, in turn, produces inositol (B14025) triphosphate (IP3), which triggers the release of calcium (Ca2+) from intracellular stores. mdpi.com This increase in intracellular calcium can be measured and is used as an indicator of receptor activation. researchgate.net
Calcium mobilization assays in cell lines expressing human 5-HT2 receptor subtypes were used to assess the functional activity of ECPLA. nih.gov The results demonstrate that ECPLA is a potent and highly efficacious agonist at the 5-HT2A receptor. researchgate.netnih.gov It also shows agonist activity at the 5-HT2B and 5-HT2C receptors. researchgate.net The potency of an agonist is typically expressed as the EC50 value (the concentration that produces 50% of the maximal response), while efficacy (Emax) refers to the maximum response a compound can elicit compared to a reference full agonist. researchgate.net
Table 2: Functional Agonist Activity of ECPLA at Human 5-HT2 Receptor Subtypes
| Receptor Subtype | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |
|---|---|---|
| 5-HT2A | 14.6 | 111 |
| 5-HT2B | 4.8 | 96 |
| 5-HT2C | 14.0 | 104 |
Determination of Half Maximal Effective Concentration (EC₅₀) and Maximal Efficacy (Eₘₐₓ)
The functional activity of N-ethyl-N-cyclopropyl lysergamide (ECPLA) at human serotonin 5-HT₂ receptor subtypes has been evaluated through in vitro Gq-mediated calcium mobilization assays. nih.govnih.govnih.gov These assays are crucial for determining a compound's potency and efficacy in activating a specific receptor signaling pathway. Potency is quantified by the half maximal effective concentration (EC₅₀), which represents the concentration of the compound required to elicit 50% of its maximum possible response. wikipedia.org Efficacy, or maximal efficacy (Eₘₐₓ), refers to the maximum response a compound can produce. xenotech.com
Research indicates that ECPLA is a potent and highly efficacious agonist at the 5-HT₂A receptor. nih.govnih.gov Functional assays using HEK293 cells expressing human 5-HT₂ receptor subtypes demonstrated that ECPLA effectively stimulates Gq-mediated calcium flux. nih.govnih.gov This signaling pathway is a key mechanism through which 5-HT₂A receptor activation occurs. sbdrugdiscovery.com
The specific EC₅₀ and Eₘₐₓ values for ECPLA at the 5-HT₂ receptor subtypes are detailed in the table below. The compound shows high potency at the 5-HT₂A receptor, with progressively lower potency at the 5-HT₂B and 5-HT₂C subtypes. nih.gov
| Receptor Subtype | Assay | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |
|---|---|---|---|
| 5-HT₂A | Calcium Mobilization | 14.6 | ~100% |
| 5-HT₂B | Calcium Mobilization | 36.7 | ~100% |
| 5-HT₂C | Calcium Mobilization | >1000 | Not Determined |
Data sourced from Halberstadt et al. (2019). nih.gov
Comparative In Vitro Receptor Pharmacology with Prototypical Lysergamides and Other Analogs
The pharmacological properties of ECPLA have been evaluated in comparison to the prototypical lysergamide, lysergic acid diethylamide (LSD), and other analogs to understand its relative activity. nih.govnih.gov In vitro competitive binding assays were conducted to measure the affinity of ECPLA for various monoamine receptors. nih.gov Affinity is typically measured by the inhibition constant (Kᵢ), which indicates how strongly a compound binds to a receptor. shulginresearch.netnih.gov
Studies show that ECPLA possesses high affinity for most serotonin receptors. nih.govnih.gov When compared directly to LSD, ECPLA demonstrates an equivalent binding affinity for the human 5-HT₂A receptor, with a Kᵢ value of 16.5 nM. nih.gov However, its affinity for the 5-HT₂C receptor is nearly three times lower than that of LSD. nih.gov
The functional activity of lysergamides can also be compared across different signaling pathways, such as G-protein activation versus β-arrestin 2 (βarr2) recruitment. acs.org Research on other lysergamides like LSD, AL-LAD, and LAMPA shows differences in their activation of the 5-HT₂A receptor when assessed by βarr2 and miniGαq recruitment assays, indicating that subtle structural changes can lead to distinct signaling profiles. acs.org For instance, while LSD is a high-efficacy agonist for both miniGαq and β-arrestin 2 recruitment, the related ergoline (B1233604) lisuride (B125695) displays only partial efficacy and can antagonize the effects of LSD in vitro. acs.orgnih.gov
The following table provides a comparative overview of the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀) of ECPLA and LSD at key 5-HT₂ receptors.
| Compound | Receptor Subtype | Parameter | Value (nM) |
|---|---|---|---|
| ECPLA | 5-HT₂A | Kᵢ | 16.5 |
| EC₅₀ (Ca²⁺ Flux) | 14.6 | ||
| 5-HT₂C | Kᵢ | 85.7 | |
| LSD | 5-HT₂A | Kᵢ | 13.0 |
| 5-HT₂C | Kᵢ | 30.0 |
Data sourced from Halberstadt et al. (2019). nih.gov
In Vivo Pharmacological Assessment and Structure Activity Relationships of N Ethyl N Cyclopropyl Lysergamide Ecpla
Behavioral Models Indicative of 5-HT2A Receptor Agonism
In vivo studies utilizing established behavioral paradigms in animal models are crucial for characterizing the pharmacological activity of novel compounds like ECPLA. These models provide an indication of a substance's potential to act as a 5-HT2A receptor agonist, a key feature of psychedelic compounds. criver.comresearchgate.net
Head-Twitch Response (HTR) Paradigm in Rodents
The head-twitch response (HTR) in rodents is a rapid, side-to-side rotational head movement recognized as a reliable behavioral proxy for 5-HT2A receptor activation. researchgate.netnih.gov This response is consistently induced by serotonergic hallucinogens, and its frequency is often correlated with the hallucinogenic potential of a substance in humans. nih.govresearchgate.netwikipedia.org Studies have demonstrated that administration of N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) induces the head-twitch response in mice, confirming its activity at the 5-HT2A receptor in a living organism. nih.govnih.gov This finding aligns ECPLA's behavioral effects with those of LSD and other recognized lysergamide hallucinogens. nih.gov The induction of the HTR is considered a hallmark of 5-HT2A receptor agonism and is a foundational assay in the preclinical assessment of potential psychedelic compounds. researchgate.netresearchgate.net
Quantitative Analysis of HTR Parameters (e.g., ED50)
Quantitative analysis of the head-twitch response allows for a precise determination of a compound's potency. The median effective dose (ED50), which is the dose required to produce a half-maximal response, is a key parameter in these studies. nih.gov In HTR studies conducted in C57BL/6J mice, ECPLA was found to have an ED50 of 317.2 nmol/kg following intraperitoneal injection. nih.govnih.gov This potency is approximately 40% of that observed for LSD under similar conditions. nih.govnih.gov For comparative purposes, other N-alkyl substituted lysergamides were also evaluated in the same paradigm. N-methyl-N-propyl lysergamide (LAMPA) was found to be virtually equipotent with ECPLA, exhibiting an ED50 of 358.3 nmol/kg. nih.govnih.gov N-methyl-N-isopropyl lysergamide (MIPLA) was slightly less potent than ECPLA, with an ED50 of 421.7 nmol/kg. nih.govnih.gov
| Compound | ED50 (nmol/kg, IP) | Potency Relative to LSD |
|---|---|---|
| LSD | 132.8 researchgate.netresearchgate.net | 100% |
| ECPLA | 317.2 nih.govnih.gov | ~40% nih.govnih.gov |
| LAMPA | 358.3 nih.govnih.gov | ~37% |
| MIPLA | 421.7 nih.govnih.gov | ~31% |
Methodological Aspects of In Vivo Behavioral Studies
The in vivo behavioral studies assessing ECPLA and related compounds typically employ standardized methodologies to ensure reliability and reproducibility. nih.gov Head-twitch response studies are commonly conducted in male C57BL/6J mice. nih.govnih.gov The test compound is administered via intraperitoneal (IP) injection, and the behavioral response is monitored for a set period, often 30 minutes, immediately following the injection. nih.gov To accurately quantify the HTR, a sensitive detection method is used, which involves a head-mounted magnet and a magnetometer coil. nih.govnih.gov This setup allows for the precise recording of the rapid rotational head movements that characterize the response. nih.gov Data analysis involves statistical methods such as one-way ANOVA to compare dose-dependent effects, with post-hoc tests used for multiple comparisons. nih.gov ED50 values and their 95% confidence limits are calculated using nonlinear regression analysis to determine potency. nih.gov
Structure-Activity Relationship (SAR) Studies of N-Amide Substituents
Structure-activity relationship (SAR) studies are essential for understanding how specific structural modifications to a molecule affect its biological activity. In the case of lysergamides, research has focused on the N,N-dialkylamide moiety to elucidate the structural features that govern their interaction with the 5-HT2A receptor. nih.gov
Impact of N-Cyclopropyl Substitution on Lysergamide Potency and Efficacy
The substitution of one of the N-ethyl groups of LSD with an N-cyclopropyl group to form ECPLA has a notable impact on its pharmacological profile. nih.gov While competitive binding assays show that ECPLA and LSD have similar affinities for the 5-HT2A receptor, indicating the binding site can accommodate the slightly bulkier cyclopropyl (B3062369) group, there is a marked reduction in agonist potency. nih.gov In vitro calcium mobilization assays with the human 5-HT2A receptor revealed ECPLA has an EC50 of 14.6 nM, compared to 3.61 nM for LSD in the same system. nih.gov This decrease in in vitro potency is mirrored by a reduction in in vivo potency. nih.gov As observed in the HTR assay, ECPLA's potency is about 42% of LSD's, demonstrating that the N-cyclopropyl substitution significantly reduces the compound's efficacy in activating the 5-HT2A receptor in a biological system. nih.gov
Comparison of Cyclopropyl with Other N-Alkyl/Cycloalkyl Substituents
When comparing the N-cyclopropyl substituent with other N-alkyl or cycloalkyl groups, a clear pattern emerges regarding the influence of steric bulk on potency. nih.gov The reduction in potency seen with ECPLA is comparable to that of N-ethyl-N-isopropyl lysergamide (EIPLA). nih.gov EIPLA was found to be only 36% as potent as LSD in a rat drug discrimination paradigm, a potency reduction similar to the 42% observed with ECPLA in the mouse HTR assay. nih.gov This suggests that increasing the steric bulk of one of the amide substituents, whether with a cyclopropyl or an isopropyl group, leads to a similar decrease in in vivo activity relative to LSD. nih.gov Furthermore, a comparison between ECPLA (N-ethyl-N-cyclopropyl) and MIPLA (N-methyl-N-isopropyl) shows that the N-cyclopropyl vs. N-isopropyl substitution does not substantially alter the behavioral pharmacology of these lysergamides, as they demonstrate comparable potencies in mice. nih.gov
| Compound | N-Amide Substituents | Potency in HTR (ED50, nmol/kg) | Potency Relative to LSD |
|---|---|---|---|
| LSD | N,N-diethyl | 132.8 researchgate.netresearchgate.net | 100% |
| ECPLA | N-ethyl-N-cyclopropyl | 317.2 nih.govnih.gov | ~42% nih.gov |
| EIPLA | N-ethyl-N-isopropyl | 234.6 researchgate.net | ~36% (in rat drug discrimination) nih.gov |
| LAMPA | N-methyl-N-propyl | 358.3 nih.govnih.gov | ~37% |
| MIPLA | N-methyl-N-isopropyl | 421.7 nih.govnih.gov | ~31% |
Steric and Conformational Determinants of Receptor Interaction and In Vivo Activity
The in vivo activity of lysergamides is intricately linked to the steric and conformational properties of the amide substituent at the C8 position. In the case of ECPLA, the replacement of one of the N-ethyl groups of LSD with a cyclopropyl moiety introduces significant changes to the molecule's steric bulk and conformational flexibility.
Homology modeling suggests that for optimal binding to the 5-HT2A receptor, the two ethyl groups of LSD adopt a trans conformation. The introduction of the cyclopropyl group in ECPLA is thought to alter the conformational mobility of the amide side-chain. This may result in a slightly different orientation of the substituents within the receptor's binding pocket, which could account for a potential reduction in agonist potency when compared to LSD.
Furthermore, research into various lysergic acid amides has underscored the critical influence of the stereochemical properties of the amide substituent on their biological activity. Studies on lysergamides with chiral 2-aminoalkane substitutions have demonstrated a stereoselective preference at both 5-HT2A and 5-HT1A receptors for amides where the alkyl groups possess the R configuration. maps.orgnih.gov The R isomers consistently exhibit greater potency in both in vitro binding assays and in vivo behavioral models. maps.orgnih.gov This highlights that the specific three-dimensional arrangement of the amide function is a key determinant of effective receptor interaction. The conformation of the amide group can directly impact binding through stereoselective interactions with hydrophobic regions of the receptor, or it may indirectly influence activity by inducing conformational changes in other parts of the lysergamide molecule.
Cross-Substitutional Comparative Pharmacology with Other Lysergamide Isomers and Homologs
The in vivo effects of ECPLA, particularly its 5-HT2A receptor-mediated activity, have been quantified using the mouse head-twitch response (HTR) assay. This behavioral model serves as a proxy for hallucinogenic potential in humans and allows for a comparative assessment of the potency of various lysergamide analogs. nih.govnih.gov
In these studies, ECPLA was shown to induce head twitches in mice with a median effective dose (ED50) of 317.2 nmol/kg. nih.gov This potency is approximately 40% of that observed for LSD under similar experimental conditions. nih.gov A comparative analysis with other N-alkyl substituted lysergamides reveals further structure-activity relationships. For instance, N-methyl-N-propyl lysergamide (LAMPA) demonstrated an ED50 of 358.3 nmol/kg, making it nearly equipotent with ECPLA. nih.gov In contrast, N-methyl-N-isopropyl lysergamide (MIPLA) was found to be slightly less potent, with an ED50 of 421.7 nmol/kg. nih.gov
These findings indicate that even subtle alterations to the N-alkyl substituents on the amide group can lead to measurable differences in in vivo potency. The data from these comparative studies are summarized in the table below.
| Compound | ED50 (nmol/kg) in Mouse HTR Assay | Potency Relative to LSD |
| LSD | ~126.9 | 100% |
| ECPLA | 317.2 | ~40% |
| LAMPA | 358.3 | ~35% |
| MIPLA | 421.7 | ~30% |
| LSZ | 114.2 | ~111% |
| AL-LAD | 174.9 | ~73% |
| 1P-LSD | 349.6 | ~36% |
Note: The ED50 for LSD can vary between studies; a representative value is used for comparison. Data compiled from multiple sources. nih.govresearchgate.netresearchgate.net
The isomer of ECPLA, (2′S,4′S)-lysergic acid 2,4-dimethylazetidide (LSZ), which features a conformationally restricted dimethylazetidide substituent, has been shown to be equipotent or slightly more potent than LSD in HTR studies, with a reported ED50 of 114.2 nmol/kg. researchgate.netresearchgate.net This suggests that restricting the conformational freedom of the amide group in a specific orientation can enhance or maintain high potency. Other analogs such as N6-allyl-6-nor-lysergic acid diethylamide (AL-LAD) and 1-propionyl-lysergic acid diethylamide (1P-LSD) have also been evaluated, showing ED50 values of 174.9 nmol/kg and 349.6 nmol/kg, respectively. researchgate.netresearchgate.net N6-ethyl-6-norlysergic acid diethylamide (ETH-LAD) has been reported to be even more potent than LSD in drug discrimination studies in rats, which is consistent with its reported hallucinogenic effects in humans at lower doses than LSD. nih.gov
This comparative pharmacological data underscores the sensitive dependence of in vivo activity on the structural and steric nature of the substituents on the lysergamide scaffold.
Mechanistic Insights into Receptor Activation and Signaling Cascades by N Ethyl N Cyclopropyl Lysergamide Ecpla
Molecular Docking and Homology Modeling Approaches to Ligand-Receptor Interactions
Detailed molecular docking and homology modeling studies specifically for N-ethyl-N-cyclopropyl lysergamide (B1675752) (ECPLA) are not extensively available in the published scientific literature. However, the interaction of lysergamides with the 5-HT2A receptor can be inferred from computational studies of structurally similar ligands. These studies provide a framework for understanding how ECPLA likely binds to and activates this receptor.
Homology models of the 5-HT2A receptor, often based on the crystal structure of other G protein-coupled receptors (GPCRs) like the β2-adrenergic receptor, are utilized to simulate the docking of ligands. These models help in identifying the key amino acid residues within the binding pocket that are crucial for ligand recognition and receptor activation. For lysergamides such as LSD, these interactions are characterized by a multi-point attachment within the receptor's binding cavity.
The binding of lysergamides is typically anchored by a salt bridge formation between the protonated nitrogen of the ligand's ergoline (B1233604) ring system and a conserved aspartate residue in the third transmembrane helix (TM3) of the receptor. Additionally, a network of hydrogen bonds and hydrophobic interactions with aromatic residues in other transmembrane helices (TM5, TM6, and TM7) further stabilizes the ligand-receptor complex. The specific orientation of the diethylamide moiety, or in the case of ECPLA, the ethyl-cyclopropylamide group, within a hydrophobic pocket is thought to be a critical determinant of agonist efficacy and potency. It is plausible that the cyclopropyl (B3062369) group of ECPLA influences the conformational state of the receptor upon binding, contributing to its potent agonist activity.
Intracellular Signaling Pathways Modulated by 5-HT2A Receptor Agonism
Activation of the 5-HT2A receptor by agonists initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to the Gq/11 family of G proteins.
Upon agonist binding, the 5-HT2A receptor undergoes a conformational change that facilitates the activation of Gq/11. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. Research on ECPLA has confirmed its role as a potent and highly efficacious agonist in promoting Gq-mediated calcium flux. escholarship.orgnih.govresearchgate.net
Beyond the canonical Gq/PLC pathway, 5-HT2A receptor activation can also modulate other signaling cascades, a phenomenon known as biased agonism or functional selectivity. researchgate.net This means that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream pathways over others. While specific data for ECPLA is limited, studies with other lysergamides have shown that 5-HT2A receptors can also couple to:
Phospholipase A2 (PLA2) activation: This leads to the release of arachidonic acid, which can then be metabolized into various signaling molecules. researchgate.net
G protein-independent signaling: This is mediated by the recruitment of β-arrestins. nih.govelifesciences.org β-arrestins can act as scaffold proteins, bringing together other signaling molecules to form complexes that can initiate their own signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov The recruitment of β-arrestin is also involved in receptor desensitization and internalization. elifesciences.org
Recent research suggests that the psychedelic effects of 5-HT2A agonists are primarily linked to Gq-mediated signaling, while β-arrestin recruitment may be associated with other effects and receptor regulation. mushroomreferences.comnih.govnih.gov The specific signaling profile of ECPLA, in terms of its potential for biased agonism, has not yet been fully elucidated.
Downstream Cellular and Neurochemical Effects Resulting from 5-HT2A Agonism
The activation of 5-HT2A receptors and the subsequent intracellular signaling cascades lead to a variety of downstream cellular and neurochemical effects, particularly in the cerebral cortex where these receptors are highly expressed.
Cellular Effects:
Increased Neuronal Excitability: 5-HT2A receptor activation generally has an excitatory effect on neurons, particularly pyramidal neurons in the prefrontal cortex. This is primarily due to the Gq-mediated signaling pathway, which leads to membrane depolarization and an increased firing rate of these neurons.
Gene Expression Changes: The signaling cascades initiated by 5-HT2A agonism can lead to the activation of transcription factors, which in turn regulate the expression of various genes. This can have long-term effects on neuronal function and plasticity.
Neuroplasticity: There is growing evidence that 5-HT2A agonists can promote structural and functional neuroplasticity. This includes effects on dendritic spine density and morphology, which are crucial for synaptic connectivity and information processing in the brain.
Neurochemical Effects:
Modulation of Neurotransmitter Systems: Activation of 5-HT2A receptors can influence the release of other neurotransmitters. For example, it can lead to an increase in the release of glutamate and dopamine (B1211576) in certain brain regions. The interaction with the glutamatergic system is thought to be a key component of the effects of psychedelic compounds.
Head-Twitch Response (HTR) in Rodents: In animal models, activation of 5-HT2A receptors by agonists like ECPLA induces a characteristic head-twitch response. escholarship.orgnih.govresearchgate.net This behavioral model is a widely used proxy for predicting the hallucinogenic potential of a compound in humans. Studies have shown that ECPLA induces the HTR in mice in a dose-dependent manner. escholarship.orgnih.govresearchgate.net
Comparative Analysis of Signaling Profiles Across Lysergamide Analogs
The pharmacological effects of lysergamides can vary significantly with even minor structural modifications. A comparative analysis of the signaling profiles of ECPLA and other analogs provides valuable insights into their structure-activity relationships.
One of the primary methods for comparing the in vivo 5-HT2A agonist activity of these compounds is the head-twitch response (HTR) model in rodents. Research has shown that ECPLA is a potent inducer of the HTR. A comparative study provided the following median effective doses (ED50) for inducing the HTR in mice:
| Compound | ED50 (nmol/kg) | Potency Relative to ECPLA |
| ECPLA | 317.2 | 1.00 |
| LAMPA | 358.3 | ~0.89 |
| MIPLA | 421.7 | ~0.75 |
This table is based on data from Halberstadt et al. (2019). escholarship.orgnih.govresearchgate.net
These findings indicate that N-ethyl-N-cyclopropyl lysergamide (ECPLA) and N-methyl-N-propyl lysergamide (LAMPA) are roughly equipotent in this assay, while N-methyl-N-isopropyl lysergamide (MIPLA) is slightly less potent. escholarship.orgnih.govresearchgate.net This suggests that the nature of the N-alkyl substituents on the amide group of the lysergamide structure plays a significant role in determining the in vivo potency at the 5-HT2A receptor.
While the HTR provides a valuable behavioral readout of 5-HT2A receptor activation, a more detailed understanding of the signaling profiles requires in vitro assays that can differentiate between various downstream pathways, such as Gq activation versus β-arrestin recruitment. Although comprehensive comparative data on the biased agonism of ECPLA, LAMPA, and MIPLA is not yet available, research on other lysergamides and psychedelic compounds has demonstrated that different ligands can exhibit distinct biases. For instance, some compounds may be more efficacious at activating the Gq pathway, which is linked to psychedelic effects, while having lower efficacy for β-arrestin recruitment. mushroomreferences.comnih.govnih.gov Future studies investigating the specific signaling signatures of ECPLA and its analogs will be crucial for a more complete understanding of their pharmacological profiles.
Q & A
Q. What are the optimal synthetic routes for Lysergamide, N-cyclopropyl-, maleate, and how can purity be validated?
Lysergamide derivatives are typically synthesized via cyclopropane ring formation on the ergoline backbone, followed by maleate salt formation. For N-cyclopropyl substitution, a nucleophilic substitution reaction using cyclopropylamine under anhydrous conditions is recommended. Post-synthesis, purity validation should combine:
- HPLC with UV detection (e.g., C18 column, mobile phase: 0.1% trifluoroacetic acid/acetonitrile gradient) for quantifying impurities .
- Single-crystal X-ray diffraction (SXRD) to confirm stereochemistry and salt stoichiometry .
- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents .
Q. How can the stability of this compound be evaluated under varying environmental conditions?
Stability studies should follow ICH guidelines, focusing on:
- Forced degradation : Expose the compound to high temperature (60°C ± 1°C), humidity (90% ± 5% RH), and UV light (4500 ± 500 lux) for 10 days. Monitor degradation via HPLC and mass spectrometry .
- Solution stability : Test in buffers (pH 1–9) at 25°C for 24 hours. Maleate salts are prone to hydrolysis under alkaline conditions; use ion-pair chromatography to detect maleic acid byproducts .
Advanced Research Questions
Q. How do enzymatic and chemical synthesis methods for maleate salts compare in scalability and stereochemical control?
Enzymatic approaches (e.g., engineered E. coli pathways) offer sustainability but require optimization of cofactor regeneration and substrate specificity. For example, glucose or biomass-derived precursors can reduce reliance on petrochemicals, but yields may be lower (e.g., 86% for diethylhexyl maleate in catalytic systems) . Chemical synthesis (e.g., ozonolysis of diethyl maleate followed by hydrogenation) achieves higher yields (≥89%) but involves hazardous reagents (ozone, Pd/C catalysts). Stereochemical control in cyclopropane formation may require chiral auxiliaries or asymmetric catalysis .
Q. What experimental strategies resolve contradictions in receptor-binding data for lysergamide derivatives?
Contradictions often arise from differences in assay conditions (e.g., buffer pH, receptor isoform specificity). To address this:
- Use radioligand binding assays with standardized protocols (e.g., [³H]LSD for serotonin receptors) and compare results across cell lines (CHO vs. HEK293).
- Apply molecular dynamics simulations to model cyclopropane ring interactions with 5-HT receptor subtypes, accounting for conformational flexibility .
- Validate functional activity via cAMP accumulation assays to correlate binding affinity with downstream signaling .
Q. How can researchers design robust pharmacokinetic studies for lysergamide derivatives?
Key considerations:
- Oral bioavailability : Use a crossover design in animal models (e.g., rats) with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours. Quantify parent compound and metabolites (e.g., O-H-Lysergamide) via LC-MS/MS .
- Tissue distribution : Employ whole-body autoradiography or PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled cyclopropane moiety) .
- Drug-drug interactions : Screen against CYP450 isoforms (3A4, 2D6) using human liver microsomes .
Methodological Notes for Data Interpretation
- Contradictory solubility data : Maleate salts often exhibit pH-dependent solubility. Use pH-solubility profiling (e.g., shake-flask method) across physiological pH ranges (1.2–7.4) .
- Crystallization challenges : For polymorph screening, employ solvent-drop grinding with 20 solvents (e.g., ethanol, acetonitrile) and analyze via powder X-ray diffraction (PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
